7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 477865-05-7
VCID: VC8119122
InChI: InChI=1S/C17H21N5O/c1-11(14-9-10-19-16-20-15(18)21-22(14)16)23-13-7-5-12(6-8-13)17(2,3)4/h5-11H,1-4H3,(H2,18,21)
SMILES: CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C17H21N5O
Molecular Weight: 311.4 g/mol

7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.: 477865-05-7

Cat. No.: VC8119122

Molecular Formula: C17H21N5O

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 477865-05-7

Specification

CAS No. 477865-05-7
Molecular Formula C17H21N5O
Molecular Weight 311.4 g/mol
IUPAC Name 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C17H21N5O/c1-11(14-9-10-19-16-20-15(18)21-22(14)16)23-13-7-5-12(6-8-13)17(2,3)4/h5-11H,1-4H3,(H2,18,21)
Standard InChI Key YUPCMIYNTMZQIN-UHFFFAOYSA-N
SMILES CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1, triazolo[1,5-a]pyrimidin-2-amine is defined by its IUPAC name 7-[1-(4-tert-butylphenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine, reflecting the integration of a triazolopyrimidine ring system with a phenoxyethyl substituent. Key identifiers include:

PropertyValueSource
CAS Registry Number477865-05-7
Molecular FormulaC17H21N5O\text{C}_{17}\text{H}_{21}\text{N}_{5}\text{O}
Molecular Weight311.38 g/mol
SMILES NotationCC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C
InChI KeyYUPCMIYNTMZQIN-UHFFFAOYSA-N

The compound’s structure combines a triazolopyrimidine core (a fused triazole and pyrimidine ring) with a 4-(tert-butyl)phenoxyethyl group at position 7. This substitution likely influences its solubility, bioavailability, and target binding affinity .

Physicochemical Properties

Experimental and predicted physicochemical data provide insights into its stability and reactivity:

PropertyValueSource
Melting Point201–203°C
Density1.24 ± 0.1 g/cm³ (predicted)
pKa3.27 ± 0.30 (predicted)

The relatively high melting point suggests strong intermolecular forces, potentially due to hydrogen bonding from the amine group and π-π stacking within the aromatic systems . The low pKa indicates weak acidity, consistent with the deprotonation of the amine group under physiological conditions.

TargetPotential ApplicationRationaleSource
PDE2Neurodegenerative diseasesSimilar triazolopyrimidines inhibit PDE2
GPR119Type 2 diabetes mellitusAgonism enhances insulin secretion
KinasesOncologyTriazolopyrimidines inhibit EGFR, VEGFR

Challenges and Future Directions

Research Gaps

  • In vitro/In vivo Data: No published studies directly assess this compound’s efficacy, toxicity, or pharmacokinetics.

  • Synthetic Optimization: Scalable synthesis routes and derivatization strategies remain unexplored.

Strategic Recommendations

  • Target Validation: Screen against PDE2, GPR119, and kinase panels to identify lead potential.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Structural Modifications: Explore substitutions at the triazole or pyrimidine rings to enhance selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator